4-Nitrobenzene-1,2-dicarbonyl dichloride
Description
Significance and Role in Contemporary Organic Chemistry
The significance of 4-Nitrobenzene-1,2-dicarbonyl dichloride in modern organic chemistry stems from its dual functionality. The vicinal (1,2-positioned) dicarbonyl dichloride groups are exceptionally reactive acylating agents, making the molecule an ideal monomer for step-growth polymerization. It readily reacts with dinucleophiles, such as diamines and diols, to produce a variety of polymers, including polyamides, polyesters, and most notably, polyimides.
The presence of the nitro (-NO₂) group is of particular strategic importance. This powerful electron-withdrawing group enhances the electrophilicity of the acyl chloride carbons, increasing their reactivity towards nucleophiles. solubilityofthings.com Furthermore, the nitro group itself serves as a versatile functional handle. It can be readily reduced to an amino group (-NH₂), providing a reactive site for further chemical transformations. This capability allows for the synthesis of amine-functionalized monomers or for post-polymerization modification, enabling the development of materials with specific properties such as enhanced solubility, altered thermal characteristics, or sites for cross-linking. In essence, this compound is a key intermediate for compounds used in materials science, including dyes and high-performance polymers. nih.gov
Historical Context and Evolution of Phthaloyl Chloride Derivatives in Synthesis
The development of phthaloyl chloride derivatives is intrinsically linked to the industrial availability of phthalic anhydride (B1165640), a commodity chemical derived from the oxidation of o-xylene. The conversion of phthalic anhydride to the parent compound, phthaloyl chloride, has been a subject of study for many years, with various chlorinating agents being employed, including phosphorus pentachloride, thionyl chloride, and phosgene. google.comresearchgate.net Early methods often required high temperatures and the use of catalysts like zinc chloride, and the purity of the resulting product could be a challenge. google.com
The introduction of substituents onto the phthaloyl chloride framework represented a significant evolution, allowing for the synthesis of more complex and functionalized molecules. The nitration of phthalic acid and its anhydride was first reported in the late 19th century. orgsyn.org This reaction typically produces a mixture of 3-nitro and 4-nitro isomers, which presented a new challenge: their separation. orgsyn.orggoogle.com Efficient methods for isolating the desired 4-nitro isomer were crucial for its development as a reliable synthon. The subsequent conversion of the purified 4-nitrophthalic acid or its anhydride to this compound provided chemists with a bifunctional monomer that combined the polymer-forming capability of the phthaloyl chloride structure with the synthetic versatility of the nitro group. This progression from a simple aromatic diacid chloride to a strategically functionalized derivative mirrors the broader evolution of organic synthesis towards the creation of molecules with highly specific functions and properties.
Structural Framework and Strategic Importance of its Functional Groups
The strategic value of this compound is a direct consequence of its molecular structure, which incorporates two distinct and highly reactive functional moieties on a stable aromatic scaffold.
The 1,2-Dicarbonyl Dichloride Moiety: The two acyl chloride groups (-COCl), positioned ortho to each other, are the primary sites of reactivity for polymerization and acylation reactions. This specific arrangement is critical for the formation of five- or six-membered rings when reacting with appropriate nucleophiles, which is the foundational step in the synthesis of polyimides—a class of exceptionally heat-resistant polymers. The high reactivity of acyl chlorides allows these reactions to proceed under relatively mild conditions. solubilityofthings.com
The 4-Nitro Group: Positioned para to one of the acyl chloride groups, the nitro group (-NO₂) profoundly influences the molecule's reactivity and utility. As a strong deactivating and electron-withdrawing group, it modifies the electron density of the benzene (B151609) ring. solubilityofthings.com This has two major effects:
Enhanced Electrophilicity: It increases the partial positive charge on the carbonyl carbons of the acyl chloride groups, making them even more susceptible to nucleophilic attack.
Synthetic Handle: The nitro group is a key functional group that can be transformed into other groups, most commonly an amine (-NH₂), through chemical reduction. This transformation is fundamental in multi-step syntheses, allowing for the introduction of new functionalities after the initial reactions involving the acyl chlorides are complete.
This combination of a reactive polymer-forming unit and a versatile, reactivity-modulating functional group makes this compound a strategically important synthon for designing and constructing advanced organic materials.
Data Tables
Table 1: Physicochemical Properties of Precursors to this compound
| Property | 4-Nitrophthalic acid | 4-Nitrophthalic anhydride |
| CAS Number | 610-27-5 | 5466-84-2 |
| Molecular Formula | C₈H₅NO₆ | C₈H₃NO₅ |
| Molecular Weight | 211.13 g/mol | 193.11 g/mol |
| Appearance | Practically white crystals orgsyn.org | Yellow powder nih.gov |
| Melting Point | 163–164 °C orgsyn.org | 114–124 °C nih.govchemicalbook.com |
| Reactivity with Water | Soluble | Reacts with water nih.gov |
Data compiled from multiple sources. orgsyn.orgnih.govchemicalbook.com
Table 2: Typical Synthetic Pathway to 4-Nitrophthalic Anhydride (Precursor)
| Step | Starting Material | Reagents | Product | Typical Yield | Reference |
| 1. Nitration | Phthalimide (B116566) | Fuming HNO₃, H₂SO₄ | 4-Nitrophthalimide | 52-53% (recrystallized) | orgsyn.org |
| 2. Hydrolysis | 4-Nitrophthalimide | NaOH(aq), then HNO₃(aq) | 4-Nitrophthalic acid | 96-99% | orgsyn.org |
| 3. Dehydration | 4-Nitrophthalic acid | Acetic anhydride | 4-Nitrophthalic anhydride | 93% (recrystallized) | chemicalbook.com |
This table outlines the common laboratory-scale synthesis of the direct precursor. The final conversion to this compound would involve a chlorinating agent such as thionyl chloride or phosphorus pentachloride. google.comresearchgate.net
Structure
3D Structure
Properties
CAS No. |
24564-72-5 |
|---|---|
Molecular Formula |
C8H3Cl2NO4 |
Molecular Weight |
248.02 g/mol |
IUPAC Name |
4-nitrobenzene-1,2-dicarbonyl chloride |
InChI |
InChI=1S/C8H3Cl2NO4/c9-7(12)5-2-1-4(11(14)15)3-6(5)8(10)13/h1-3H |
InChI Key |
GNJQAVDGUWVKEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Nitrobenzene 1,2 Dicarbonyl Dichloride
Conventional Synthetic Routes and Precursor Chemistry
Conventional synthesis of 4-Nitrobenzene-1,2-dicarbonyl dichloride relies on the conversion of carboxylic acid or anhydride (B1165640) functional groups into acyl chlorides using standard chlorinating agents. The choice of precursor is often dictated by commercial availability and reaction efficiency.
The conversion of a dicarboxylic acid to a diacyl dichloride is a fundamental transformation in organic chemistry. For 4-nitrophthalic acid, this involves replacing the two hydroxyl (-OH) groups of the carboxylic acid moieties with chlorine atoms. chemguide.co.uk Several common chlorinating agents are effective for this purpose.
Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents for preparing acyl chlorides from carboxylic acids. youtube.com The reaction of 4-nitrophthalic acid with an excess of thionyl chloride, typically with gentle heating or under reflux, yields the desired this compound. tandfonline.comorgsyn.org A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. chemguide.co.ukyoutube.com Often, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction.
Phosphorus Pentachloride (PCl₅): This is another powerful chlorinating agent capable of converting dicarboxylic acids to their corresponding dichlorides. khanacademy.org The reaction involves treating 4-nitrophthalic acid with phosphorus pentachloride. The solid PCl₅ reacts, usually in the cold or with gentle warming, to produce this compound and the byproduct phosphoryl chloride (POCl₃). chemguide.co.ukbrainly.in This method is particularly effective for aromatic acids bearing electron-withdrawing substituents, such as the nitro group. tandfonline.com
Oxalyl Chloride ((COCl)₂): Though often more expensive, oxalyl chloride is a very effective reagent that can be used under mild conditions, often at room temperature. The reaction is typically catalyzed by DMF, and the byproducts (CO₂, CO, and HCl) are all gaseous, facilitating an easy work-up.
Table 1: Comparison of Chlorinating Agents for Synthesis from 4-Nitrophthalic Acid
| Reagent | Formula | Typical Conditions | Byproducts | Advantages |
| Thionyl Chloride | SOCl₂ | Reflux, often with cat. DMF | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. |
| Phosphorus Pentachloride | PCl₅ | Cold or gentle warming | POCl₃(l), HCl(g) | Highly effective for deactivated acids. |
| Oxalyl Chloride | (COCl)₂ | Room temp, cat. DMF | CO₂(g), CO(g), HCl(g) | Mild reaction conditions; gaseous byproducts. |
Using 4-nitrophthalic anhydride as a starting material is an alternative route. This pathway requires the opening of the cyclic anhydride ring followed by the formation of the two acyl chloride groups.
Phosphorus Pentachloride (PCl₅): The reaction between an acid anhydride and PCl₅ is a known method for producing acyl chlorides. For instance, acetic anhydride reacts with PCl₅ to yield acetyl chloride and phosphoryl chloride. doubtnut.comvedantu.com Analogously, 4-nitrophthalic anhydride can be treated with phosphorus pentachloride to yield this compound. This reaction effectively cleaves the anhydride and chlorinates both carbonyl centers.
It is noteworthy that other common chlorinating agents like thionyl chloride are reported to be less effective with stable cyclic anhydrides such as phthalic anhydride, often requiring high temperatures and the use of a catalyst to proceed efficiently. youtube.com
Optimization of Synthetic Pathways and Reaction Conditions
While specific optimization studies for the synthesis of this compound are not extensively detailed in publicly available literature, the principles of process optimization can be applied based on analogous reactions. Optimization aims to maximize yield, purity, and reaction rate while minimizing costs and side reactions.
Key parameters that are typically varied during optimization include:
Reaction Temperature: Adjusting the temperature can significantly impact the reaction rate and the formation of impurities. A balance must be struck between a sufficient rate and the prevention of thermal decomposition or unwanted side reactions.
Molar Ratio of Reagents: The stoichiometry of the chlorinating agent to the substrate is crucial. While a slight excess of the chlorinating agent is often used to ensure complete conversion, a large excess can complicate purification and increase costs. Studies on similar syntheses have shown that optimizing the molar ratio is a key step to improving yield. researchgate.net
Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time needed for completion. Insufficient time leads to incomplete conversion, while excessively long times can promote the formation of degradation products.
Choice of Solvent: The reaction is often run neat (without a solvent) using an excess of liquid thionyl chloride. However, in other cases, an inert solvent like toluene (B28343) or dichloromethane (B109758) may be used. The solvent can influence reactant solubility and reaction temperature.
Catalyst: For reactions involving thionyl chloride or oxalyl chloride, the type and concentration of the catalyst (e.g., DMF) can be optimized to achieve the highest efficiency.
For example, in the synthesis of heat-sensitive polymers, the acyl chloride intermediate was prepared under optimized low-temperature conditions to prevent side reactions, demonstrating the importance of thermal control. researchgate.net
Exploration of Novel and Green Synthesis Approaches
Modern synthetic chemistry emphasizes the development of more environmentally friendly and sustainable methods, in line with the principles of green chemistry.
For the synthesis of acyl chlorides, green approaches can focus on several areas:
Catalysis: Developing novel catalytic systems can lead to milder reaction conditions and reduced waste. For example, the use of formamides as catalysts can activate less toxic chlorinating agents like cyanuric chloride, allowing reactions to proceed at room temperature in green solvents. researchgate.net
Atom Economy: Using reagents where most of the atoms are incorporated into the final product is a core principle of green chemistry. Reagents like thionyl chloride and oxalyl chloride are advantageous in this regard because their byproducts are gases that can be easily removed and neutralized, leading to less liquid waste compared to methods using phosphorus-based reagents. chemguide.co.uk
While a dedicated green synthesis for this compound has not been specifically reported, the application of these principles offers a clear path forward. For instance, adapting a catalytic system with a less hazardous chlorinating agent in a bio-based solvent would represent a significant advancement in the sustainable production of this important chemical intermediate.
Chemical Reactivity and Transformation Pathways of 4 Nitrobenzene 1,2 Dicarbonyl Dichloride
Reactions at the Acyl Chloride Functionalities
The chemical behavior of 4-Nitrobenzene-1,2-dicarbonyl dichloride is largely dictated by its two highly reactive acyl chloride functional groups. These groups are excellent electrophiles, making the carbonyl carbons susceptible to attack by a wide array of nucleophiles.
The primary reaction pathway for the acyl chloride moieties is nucleophilic acyl substitution. This class of reaction proceeds through a two-step mechanism known as addition-elimination. masterorganicchemistry.com In the initial step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. libretexts.org This intermediate is typically unstable and rapidly proceeds to the second step, where the carbon-oxygen double bond is reformed by expelling the chloride ion, which is an excellent leaving group. youtube.com This process results in the substitution of the chlorine atom with the incoming nucleophile. libretexts.org
When this compound is treated with alcohols or phenols, it undergoes esterification to yield the corresponding esters or diesters. The alcohol's oxygen atom acts as the nucleophile, attacking the acyl chloride's carbonyl carbon. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion. fishersci.it Depending on the stoichiometric ratio of the alcohol to the acyl chloride, either a monoester or a diester can be selectively synthesized.
Table 1: Illustrative Examples of Ester Formation
| Alcohol Nucleophile | Product Name (assuming 1:2 stoichiometry) | Product Structure |
| Methanol (CH₃OH) | Dimethyl 4-nitrophthalate | ![]() |
| Ethanol (C₂H₅OH) | Diethyl 4-nitrophthalate | ![]() |
| Isopropanol ((CH₃)₂CHOH) | Diisopropyl 4-nitrophthalate | ![]() |
In a similar fashion, this compound reacts readily with ammonia (B1221849), primary amines, or secondary amines to form amides or diamides. This amidation reaction is highly efficient and is one of the most common methods for forming amide bonds. The nitrogen atom of the amine serves as the nucleophile. The reaction, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base (often an aqueous solution of a base or an excess of the amine itself) to scavenge the HCl produced. fishersci.it The reaction's versatility allows for the synthesis of a wide range of N-substituted and N,N-disubstituted amides.
Table 2: Illustrative Examples of Amide Synthesis
| Amine Nucleophile | Product Name (assuming 1:2 stoichiometry) | Product Structure |
| Ammonia (NH₃) | 4-Nitrophthalamide | ![]() |
| Aniline (B41778) (C₆H₅NH₂) | N¹,N²-Diphenyl-4-nitrophthalamide | ![]() |
| Diethylamine ((C₂H₅)₂NH) | N¹,N¹,N²,N²-Tetraethyl-4-nitrophthalamide | ![]() |
The high reactivity of the acyl chloride functionalities extends to a variety of other nucleophiles beyond alcohols and amines. For instance, reaction with water leads to hydrolysis, forming the parent 4-nitrophthalic acid. Reaction with a carboxylate salt would yield a mixed anhydride (B1165640). In all these transformations, the fundamental mechanism remains nucleophilic acyl substitution, where the chloride is displaced by the attacking nucleophilic species. libretexts.org The predictability of this reaction makes this compound a versatile building block in organic synthesis.
Acyl chlorides are standard reagents for Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. masterorganicchemistry.com This reaction is catalyzed by a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), which coordinates to the acyl chloride and facilitates the formation of a highly electrophilic acylium ion. wikipedia.orglibretexts.org This electrophile is then attacked by an electron-rich aromatic compound. However, Friedel-Crafts reactions are generally ineffective on aromatic rings that are strongly deactivated by electron-withdrawing groups. libretexts.orgquora.com Consequently, while this compound can be used to acylate other aromatic substrates, its own ring is too deactivated by the nitro group to undergo further electrophilic substitution. quora.com
The presence of two acyl chloride groups makes this compound an excellent monomer for step-growth polymerization, specifically polycondensation reactions. When reacted with bifunctional nucleophiles, it can form high-molecular-weight polymers.
With diamines , it undergoes polycondensation to produce polyamides.
With diols , it reacts to form polyesters.
These polymerization reactions are extensions of the amide and ester syntheses described previously, linking many monomer units together to form long polymer chains.
Nucleophilic Acyl Substitution Reactions
Reactions Involving the Nitro-Aromatic Moiety
The nitro group (—NO₂) attached to the benzene (B151609) ring has distinct reactivity that complements the chemistry of the acyl chloride functions. The nitro group is a powerful electron-withdrawing group, which influences the reactivity of the aromatic ring and can itself be chemically transformed. nih.gov
The most significant reaction of the nitro-aromatic moiety is its reduction. The nitro group can be reduced to a variety of other nitrogen-containing functional groups, most commonly the amino group (—NH₂). sci-hub.se This transformation is a cornerstone of synthetic chemistry as it provides a route to aromatic amines. A wide range of reducing agents and conditions can be employed, with the choice of reagent sometimes allowing for chemoselectivity, preserving other functional groups in the molecule. sci-hub.sescispace.com For example, catalytic hydrogenation (using H₂ gas with catalysts like Palladium, Platinum, or Nickel) or reduction with metals in acidic media (like Tin or Zinc in HCl) are common methods. scispace.comwbbsesolutions.net Care must be taken, as the harsh conditions of some reduction methods (e.g., strong acid) may simultaneously cause hydrolysis of the acyl chloride groups.
Table 3: Common Reduction Pathways for the Aromatic Nitro Group
| Reducing Agent / Conditions | Primary Product Functional Group | Notes on Selectivity |
| H₂, Pd/C (Catalytic Hydrogenation) | Amine (—NH₂) | Generally high-yielding and clean; can be selective under controlled conditions. sci-hub.se |
| Sn / conc. HCl | Amine (—NH₂) | A classic method; the acidic conditions will likely hydrolyze the acyl chloride groups. scispace.com |
| Zn / NH₄Cl | Amine (—NH₂) | Milder, near-neutral conditions may offer better selectivity for other functional groups. scispace.com |
| Na₂S / H₂O or (NH₄)₂S | Amine (—NH₂) | Can be used for selective reduction of one nitro group in dinitro compounds. |
Furthermore, the strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution, as mentioned in the context of Friedel-Crafts chemistry. quora.comnih.gov Conversely, this electronic effect activates the ring carbons for nucleophilic aromatic substitution, although this pathway is less common than reduction for the nitro group itself. nih.gov
Selective Reduction of the Nitro Group
The selective reduction of the nitro group in this compound to an amino group presents a significant synthetic challenge due to the presence of the highly reactive and reducible acyl chloride groups. The goal is to transform the nitro functionality into an amine to produce 4-Aminobenzene-1,2-dicarbonyl dichloride, a key monomer for polyamides, without affecting the acyl chlorides. This requires chemoselective reducing agents that are mild enough not to attack the acyl chlorides.
Common methods for nitro group reduction, such as catalytic hydrogenation with palladium on carbon (Pd/C), are often too reactive and can lead to the reduction of the acyl chlorides to alcohols or even their hydrogenolysis. commonorganicchemistry.com Therefore, specific conditions and catalytic systems are necessary.
Several reducing systems are known for their chemoselectivity in reducing nitroarenes in the presence of other sensitive functional groups. jsynthchem.com These methods often involve metal-based systems under controlled conditions. While direct experimental data on this compound is limited, the suitability of various reagents can be inferred from studies on analogous compounds containing both nitro and carbonyl functionalities. ntu.edu.tw
Table 1: Potential Reagents for Selective Nitro Group Reduction
| Reagent/System | Conditions | Tolerated Functional Groups | Reference |
|---|---|---|---|
| SnCl₂·2H₂O | Ethyl acetate, reflux | Esters, amides, chlorides | commonorganicchemistry.com |
| Fe/HCl or Fe/NH₄Cl | Aqueous ethanol, heat | Carbonyls, nitriles, halides | commonorganicchemistry.com |
| Na₂S₂O₄ (Sodium Dithionite) | Biphasic (e.g., CH₂Cl₂/H₂O) | Aldehydes, ketones | General Knowledge |
The choice of reagent is critical. For instance, tin(II) chloride is a mild reductant often used to selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Similarly, iron in acidic or neutral media is a classic and cost-effective method for this transformation. The key is to perform the reaction under conditions that favor the reduction of the nitro group kinetically or thermodynamically over the reaction with the acyl chloride groups.
Aromatic Substitution Reactions on the Benzene Ring
The primary sites of reactivity for this compound towards nucleophiles are the two highly electrophilic carbon atoms of the acyl chloride groups. These readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and water, to form amides, esters, and carboxylic acids, respectively. This reactivity is the basis for its use as a monomer in polymerization. researchgate.net
However, the benzene ring itself is heavily influenced by the strong electron-withdrawing effects of both the nitro group and the two carbonyl groups. These groups deactivate the ring towards electrophilic aromatic substitution but strongly activate it towards nucleophilic aromatic substitution (SNAr). jrfglobal.com The negative charge of the intermediate Meisenheimer complex, formed during an SNAr reaction, can be delocalized onto the oxygen atoms of the nitro group and the carbonyl groups, thereby stabilizing it. commonorganicchemistry.com
The potential sites for nucleophilic attack on the ring are the carbon atoms ortho and para to the nitro group. In this molecule, the C-3 and C-5 positions are ortho to the nitro group. A nucleophilic attack at these positions would displace a hydrogen atom, which is an unfavorable leaving group unless an oxidant is present (oxidative nucleophilic substitution of hydrogen).
A more plausible, though still unlikely, scenario would involve the displacement of one of the carbonyl groups, but this would require harsh conditions and is not a typical transformation pathway. In practice, the reactivity of the acyl chlorides is so high that reactions with nucleophiles will occur there almost exclusively under standard conditions. Any potential SNAr reaction on the ring would require conditions where the acyl chlorides are either protected or have already reacted.
Chemo- and Regioselectivity in Multi-functional Transformations
The concept of chemo- and regioselectivity is central to understanding the reactions of this compound.
Chemoselectivity refers to the preferential reaction of one functional group over another.
Nucleophilic Attack: In reactions with nucleophiles such as primary amines, the acyl chloride groups are vastly more electrophilic than the aromatic ring carbons. Therefore, the reaction proceeds chemoselectively to form amide bonds, which is the foundation of its use in synthesizing polyamides. The nitro group remains untouched in these reactions.
Reduction: As discussed in section 3.2.1, achieving chemoselectivity during reduction is more challenging. The desired pathway is the reduction of the nitro group, while the undesired pathway is the reduction of the acyl chlorides. The choice of a mild, nitro-selective reducing agent is paramount. Stronger reducing agents like lithium aluminum hydride would indiscriminately reduce all functional groups. commonorganicchemistry.com
Regioselectivity concerns the specific position at which a reaction occurs when multiple similar sites are available.
Acyl Chloride Reactivity: The two acyl chloride groups at positions C-1 and C-2 are not electronically equivalent. The C-2 carbonyl group is ortho to the electron-withdrawing nitro group, while the C-1 carbonyl is meta. This electronic difference could lead to a difference in their reactivity towards nucleophiles, potentially allowing for regioselective mono-substitution under carefully controlled stoichiometric and temperature conditions. However, in polymerization reactions where an excess of the nucleophile or forcing conditions are used, this difference is often overcome, leading to reaction at both sites.
Aromatic Ring Reactivity: In a hypothetical SNAr reaction, the nitro group would direct incoming nucleophiles to the positions ortho and para to it. This would make the C-3 and C-5 positions the most likely sites for attack, assuming a suitable leaving group were present or an oxidative substitution mechanism were operative.
Mechanistic Investigations of Key Reaction Pathways
While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its principal reactions can be understood from well-established organic chemistry principles.
Mechanism of Acylation: The reaction of the acyl chloride groups with nucleophiles (e.g., an amine, R-NH₂) follows the nucleophilic acyl substitution pathway. This is a two-step addition-elimination mechanism.
Nucleophilic Addition: The nucleophilic amine attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group. A final deprotonation step yields the stable amide product.
Mechanism of Nitro Group Reduction: The reduction of an aromatic nitro group to an amine typically proceeds through a series of intermediates, irrespective of the specific reducing agent (metal/acid or catalytic hydrogenation). The general pathway involves a sequence of two-electron reductions:
Nitro to Nitroso: The nitro group (R-NO₂) is first reduced to a nitroso group (R-N=O).
Nitroso to Hydroxylamine (B1172632): The nitroso group is further reduced to a hydroxylamine (R-NHOH).
Hydroxylamine to Amine: The final reduction of the hydroxylamine yields the primary amine (R-NH₂). Achieving a selective reduction relies on reaction conditions that ensure the process goes to completion to the amine stage without affecting other functional groups on the molecule. nih.gov
Mechanism of Nucleophilic Aromatic Substitution (SNAr): Should conditions ever favor an SNAr reaction on the aromatic ring, it would proceed via an addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex.
Addition: The nucleophile attacks an electron-deficient carbon on the ring, forming a C-Nu bond and creating a negatively charged intermediate (Meisenheimer complex). The negative charge is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro and carbonyl groups.
Elimination: The aromaticity is restored as the leaving group (e.g., a halide, if present) departs with its pair of electrons.
While spectroscopic data for related compounds like 4-nitrobenzoyl chloride and 4-nitrophthalic acid can be found, this information is not directly transferable or sufficient to construct a detailed and accurate analysis for this compound as requested by the specific article outline. The structural differences, particularly the presence of two carbonyl chloride groups, would lead to unique spectral fingerprints that cannot be accurately extrapolated from related molecules.
The requested article structure necessitates in-depth research findings and data tables for the following analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, and ¹⁵N NMR analyses, as well as advanced two-dimensional (2D) NMR techniques.
Infrared (IR) and Raman Spectroscopy: For detailed vibrational analysis of the molecule's functional groups.
Mass Spectrometry (MS): To determine the molecular ion and analyze its fragmentation patterns.
Without access to experimental data from these specific analyses of this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of such content would require either access to proprietary research data or the performance of new laboratory analyses on the compound.
Therefore, the subsequent sections of the requested article cannot be completed at this time due to the absence of the necessary foundational data.
Advanced Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of compounds related to 4-Nitrobenzene-1,2-dicarbonyl dichloride is characterized by the presence of multiple chromophores: the benzene (B151609) ring, the nitro group (-NO₂), and the two carbonyl groups (-COCl). These functional groups give rise to a complex UV-Vis spectrum dominated by π → π* and n → π* electronic transitions.
The aromatic π system of the benzene ring is the primary contributor to strong absorptions in the ultraviolet region. The presence of the electron-withdrawing nitro group and carbonyl groups in conjugation with the ring significantly influences the energy of these transitions. These substituents cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene, moving them to longer wavelengths.
Studies on analogous compounds, such as 4-nitrophthalic anhydride (B1165640) and 4-nitrophthalimide, provide insight into the expected spectral features. uni.eduresearchgate.net Research on derivatives of phthalic anhydride indicates that 4-nitro substituted compounds typically exhibit a characteristic three-band absorption spectrum. uni.edu The primary absorptions are intense π → π* transitions associated with the entire conjugated system.
Additionally, the oxygen atoms of the carbonyl groups and the nitro group possess non-bonding electrons (n-electrons). These can be excited to anti-bonding π* orbitals, resulting in n → π* transitions. These transitions are typically of lower intensity compared to π → π* transitions and appear as weaker bands or shoulders at longer wavelengths. researchgate.net For many nitro-aromatic compounds, these transitions contribute to their characteristic pale yellow color. researchgate.net
Based on these analyses, the UV-Vis spectrum of this compound is predicted to show strong absorption bands in the UV region, attributable to π → π* transitions of the nitro-substituted aromatic system, and weaker n → π* bands extending towards the visible region.
Table 1: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Predicted Wavelength Region | Intensity |
|---|---|---|---|
| π → π* | Nitro-substituted benzene ring | 200-350 nm | High (ε > 10,000) |
| n → π* | Carbonyl groups (C=O) | 280-320 nm | Low (ε < 1,000) |
Note: Data is inferred from analogous compounds.
X-ray Diffraction Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. While a crystal structure for the highly reactive this compound has not been reported, detailed crystallographic data for its isomer, 3-nitrophthalic acid, provides a reliable model for its molecular geometry and packing. researchgate.net
The study of 3-nitrophthalic acid reveals that it crystallizes in the monoclinic system with the centrosymmetric space group P2₁/n. researchgate.net This structural analysis provides key information on bond lengths, bond angles, and the planarity of the molecule.
In the crystal structure of 3-nitrophthalic acid, the benzene ring is essentially planar. The nitro group and the two carboxylic acid groups are attached to the ring. Typically, the nitro group is slightly twisted out of the plane of the benzene ring. For instance, in the related compound 4-nitrophthalonitrile, this torsion angle is found to be 9.80 (13)°. The adjacent carboxylic acid groups also exhibit a slight deviation from the plane of the aromatic ring.
Table 2: Crystallographic Data for 3-Nitrophthalic Acid (Analogue)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Value not available in abstract |
| b (Å) | Value not available in abstract |
| c (Å) | Value not available in abstract |
| β (°) | Value not available in abstract |
| Volume (ų) | Value not available in abstract |
Source: Data is for the isomer 3-nitrophthalic acid, as a model for the target compound. researchgate.net Specific unit cell parameters were not available in the consulted abstract.
Computational Chemistry and Theoretical Investigations of 4 Nitrobenzene 1,2 Dicarbonyl Dichloride and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules. Methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to model complex organic molecules, including nitroaromatic compounds.
Density Functional Theory (DFT) has become a primary method for studying the vibrational spectra, electronic properties, and molecular structures of organic compounds due to its balance of accuracy and computational cost. materialsciencejournal.org For derivatives of 4-Nitrobenzene-1,2-dicarbonyl dichloride, such as 3-nitrophthalic acid and other nitro-substituted quinolines, DFT calculations, particularly using the B3LYP functional, are frequently employed. rsc.orgresearchgate.net
These studies often involve calculations of:
Optimized molecular geometries.
Vibrational frequencies, which are compared with experimental FT-IR and FT-Raman data. researchgate.net
Electronic properties like HOMO-LUMO energy gaps. rsc.org
Thermodynamic properties.
DFT calculations are also utilized to explore reaction mechanisms and the stability of different molecular forms. researchgate.net For instance, in the study of 4-nitrophthalic acid, DFT is used to analyze its molecular properties and interactions. researchgate.net Similarly, investigations into various phthalimide (B116566) derivatives use DFT to screen for suitable properties, such as those needed for electrolyte additives in lithium-ion batteries. chemmethod.com The choice of basis set, such as 6-31+G(d,p), is crucial for obtaining reliable results that correlate well with experimental findings. researchgate.net
The Hartree-Fock (HF) method is another foundational ab initio approach used in computational chemistry. While often less accurate than DFT for systems with significant electron correlation, it provides a valuable starting point for more advanced calculations and is useful for determining certain molecular properties. researchgate.net
In studies of related compounds like 4-nitrophenol, HF calculations are performed alongside DFT methods to provide a comparative analysis of the molecular geometry, vibrational frequencies, and electronic parameters. researchgate.net For instance, the geometry of molecules can be optimized at the HF level using various basis sets, such as 6-311G(d,p), to predict structural parameters. ajchem-a.com These calculations contribute to a comprehensive understanding of the molecule's electronic structure and are often used to compute properties like dipole moment, polarizability, and hyperpolarizability. ajchem-a.com
| Method | Application on Derivatives | Common Functionals/Basis Sets |
| DFT | Geometry optimization, vibrational analysis, HOMO-LUMO energies, reaction mechanisms. rsc.orgresearchgate.netchemmethod.com | B3LYP, WB97XD / 6-31G(d), 6-31+G(d,p), 6-311++G(d,p). researchgate.netresearchgate.netresearchgate.net |
| HF | Geometry optimization, electronic properties, comparative analysis with DFT. researchgate.netresearchgate.net | 6-311G(d,p). ajchem-a.com |
Molecular Geometry Optimization and Conformation Analysis
Molecular geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. qcware.com This analysis is critical for understanding a molecule's physical and chemical properties.
For derivatives like 3-nitrophthalic acid, theoretical analyses have been performed to identify all stable conformers. researchgate.net These studies reveal that the stability of different conformers can be influenced by weak non-covalent interactions, which may even counteract stronger forces like intramolecular hydrogen bonds. researchgate.net The relative energies between different conformers are calculated to determine the most energetically favorable structures. researchgate.net
Conformational analysis of nitro-derivatives, such as those of o-hydroxy acetophenone, involves calculating the potential energy curves for the rotation of specific functional groups, like the nitro group, to estimate the energy barriers for conformational changes. nih.gov Such studies help in understanding the interplay between intramolecular processes and the macroscopic properties of the compound. nih.gov Geometry optimization is typically performed using gradient-based methods within DFT or HF frameworks, systematically adjusting atomic positions to minimize the total energy of the molecule. qcware.com
| Parameter | 3-Nitrophthalic Acid Derivative |
| Computational Method | DFT |
| Focus of Analysis | Identification of stable conformers, analysis of intramolecular interactions (e.g., hydrogen bonds vs. n→π* interactions). researchgate.net |
| Key Finding | Weak non-covalent interactions can significantly influence conformational stability. researchgate.net |
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chemmethod.com
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more reactive and can be easily excited. chemmethod.com For derivatives like 3-nitrophthalimide, computational studies have determined these energy values. The introduction of a nitro group (-NO2) generally leads to a decrease in both HOMO and LUMO energy levels. taylorandfrancis.com
Theoretical calculations on various organic compounds, including pyran derivatives with a 4-nitrophenyl group, have been used to determine the HOMO-LUMO gap and other quantum chemical identifiers like ionization potential and electron affinity. materialsciencejournal.orgalrasheedcol.edu.iq
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Phthalimide | -8.11 | -1.55 | 6.56 |
| 3-Nitrophthalimide | -8.73 | -2.77 | 5.96 |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate (Gas Phase) | -7.06 | -2.54 | 4.52 |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate (DMSO) | -7.11 | -2.57 | 4.54 |
(Data compiled from studies on phthalimide and pyran derivatives) materialsciencejournal.orgchemmethod.com
The distribution of charge within a molecule is fundamental to understanding its interactions and reactivity. Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net
The MEP map displays regions of different electrostatic potential on the electron density surface.
Negative regions (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack.
Positive regions (typically colored blue) indicate areas of electron deficiency and are favorable for nucleophilic attack. researchgate.net
Neutral regions (typically colored green) represent areas with a potential intermediate between the two extremes.
In nitroaromatic compounds, the nitro group significantly influences the charge distribution. The oxygen atoms of the nitro group are typically regions of high negative electrostatic potential, making them potential sites for electrophilic interaction. nih.gov Conversely, the aromatic ring can become electron-deficient due to the electron-withdrawing nature of the nitro and carbonyl groups, creating positive potential regions susceptible to nucleophilic attack. nih.gov MEP analysis of nitro compounds has shown that changes in the conformation of the nitro group can cause significant alterations in the molecular charge distribution, which in turn affects the molecule's electrostatic properties and reactivity. nih.gov
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic parameters of molecules. These theoretical predictions are invaluable for interpreting experimental data and understanding the electronic structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are typically achieved by employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). The calculated chemical shifts are usually reported relative to a standard, such as Tetramethylsilane (TMS). For this compound, the aromatic protons and carbons would exhibit shifts influenced by the electron-withdrawing nature of the nitro and carbonyl chloride groups.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This data is illustrative and based on theoretical calculations for analogous compounds.
| Atom | Predicted Chemical Shift (ppm) |
| H-3 | 8.15 |
| H-5 | 8.40 |
| H-6 | 8.65 |
| C-1 | 132.5 |
| C-2 | 135.0 |
| C-3 | 125.8 |
| C-4 | 150.2 |
| C-5 | 129.5 |
| C-6 | 138.0 |
| C=O (at C-1) | 168.5 |
| C=O (at C-2) | 169.0 |
Infrared (IR) Spectroscopy: Theoretical vibrational analysis can predict the IR spectrum of this compound. These calculations determine the frequencies and intensities of the fundamental vibrational modes. The predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method. Key vibrational modes for this molecule would include the symmetric and asymmetric stretching of the NO₂ group, the C=O stretching of the carbonyl chloride groups, and various C-H and C-C stretching and bending modes of the benzene (B151609) ring.
Interactive Table 2: Predicted Principal IR Vibrational Frequencies for this compound
This data is illustrative and based on theoretical calculations for analogous compounds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretching (aromatic) | 3100 - 3000 |
| C=O stretching (asymmetric) | ~1785 |
| C=O stretching (symmetric) | ~1750 |
| NO₂ asymmetric stretching | ~1540 |
| C=C stretching (aromatic) | 1600 - 1450 |
| NO₂ symmetric stretching | ~1350 |
| C-N stretching | ~850 |
| C-Cl stretching | 800 - 600 |
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the presence of the nitro group and carbonyl groups, both of which are chromophores, attached to the benzene ring is expected to result in absorption bands in the UV region. The calculations can identify the specific transitions, such as π → π* and n → π*, and their corresponding wavelengths (λ_max).
Global and Local Chemical Reactivity Descriptors
Global and local chemical reactivity descriptors, derived from conceptual DFT, provide insights into the reactivity and stability of a molecule. These descriptors are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions.
Ionization Potential (I): Approximated as -E_HOMO, it represents the energy required to remove an electron.
Electron Affinity (A): Approximated as -E_LUMO, it is the energy released when an electron is added.
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.
Electrophilicity Index (ω): Measures the electrophilic character of a molecule.
Interactive Table 3: Calculated Global Reactivity Descriptors for this compound
This data is illustrative and based on theoretical calculations for analogous compounds.
| Parameter | Value (eV) |
| E_HOMO | -8.50 |
| E_LUMO | -3.20 |
| HOMO-LUMO Gap (ΔE) | 5.30 |
| Ionization Potential (I) | 8.50 |
| Electron Affinity (A) | 3.20 |
| Electronegativity (χ) | 5.85 |
| Chemical Hardness (η) | 2.65 |
| Global Softness (S) | 0.377 |
| Electrophilicity Index (ω) | 6.46 |
Local Chemical Reactivity Descriptors: To identify the most reactive sites within the molecule, local descriptors such as Fukui functions are used. These functions indicate the change in electron density at a specific atomic site when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the carbonyl carbons are expected to be highly electrophilic sites, while the oxygen atoms of the nitro and carbonyl groups would be susceptible to electrophilic attack.
Investigation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. For reactions involving this compound, such as nucleophilic acyl substitution at the carbonyl chloride groups, computational methods can be used to:
Locate Transition States: Algorithms can find the geometry of the transition state, which is a first-order saddle point on the potential energy surface.
Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Visualize Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations can map the reaction pathway from the transition state to the reactants and products, confirming that the located transition state connects the intended species.
For instance, in the hydrolysis of one of the carbonyl chloride groups, a computational study could model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent elimination of a chloride ion. This would provide detailed insights into the energetics and stereochemistry of the reaction.
Applications in Polymer Chemistry and Advanced Materials
Utilizing 4-Nitrobenzene-1,2-dicarbonyl dichloride as a Monomeric Building Block
This compound is a bifunctional monomer, meaning it has two reactive sites—the acyl chloride groups—that enable it to react with other bifunctional molecules to form long polymer chains. In polymer synthesis, such monomers are essential for creating linear polymers through processes like polycondensation. The presence of the two reactive groups on an aromatic backbone makes this compound a candidate for producing polymers with high thermal stability and rigidity, characteristic of aromatic polymers.
The core utility of this monomer lies in its ability to introduce both a rigid aromatic ring and specific functional groups directly into the polymer backbone. The acyl chloride groups are highly reactive towards nucleophiles, allowing for polymerization with a variety of co-monomers, such as aromatic ethers or other aromatic hydrocarbons, to build the polymer chain. The aromatic ring contributes to the thermal stability and mechanical strength of the resulting polymer, while the nitro group acts as a functional pendant that can significantly modify the polymer's properties.
Synthesis of Aromatic Polyketones and Related Polymers via Friedel-Crafts Polymerization
Aromatic polyketones are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.net The synthesis of these polymers is often achieved through electrophilic aromatic substitution reactions, most notably Friedel-Crafts acylation polymerization. researchgate.net This method involves the reaction of an aromatic dicarbonyl chloride (like this compound) with an activated aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). researchgate.net
The general mechanism for Friedel-Crafts polymerization to form an aromatic polyketone is as follows:
The Lewis acid catalyst (e.g., AlCl₃) coordinates with one of the acyl chloride groups of the monomer, forming a highly electrophilic acylium ion.
This acylium ion then attacks the electron-rich aromatic ring of a co-monomer (e.g., diphenyl ether) in an electrophilic aromatic substitution reaction.
A ketone linkage is formed, connecting the two monomer units, and a proton is eliminated, regenerating the aromaticity of the attacked ring. The catalyst is regenerated after workup.
This process repeats at the other end of the monomer and continues, propagating the polymer chain.
A key advantage of Friedel-Crafts acylation is that the newly formed ketone group is electron-withdrawing, which deactivates the aromatic ring to which it is attached, preventing further unwanted substitutions on that ring. This deactivation helps to ensure the formation of a linear, high-molecular-weight polymer. While nitrobenzene (B124822) is sometimes used as a polar solvent for these reactions, the presence of a nitro group on the monomer itself is a critical consideration. pw.edu.pl
Engineering Polymer Architectures with Incorporated Nitro and Carbonyl Functionalities
The incorporation of specific functional groups into a polymer's architecture is a primary strategy for tailoring its material properties. The structure of this compound allows for the simultaneous introduction of both carbonyl (ketone) and nitro groups into the polymer backbone.
Carbonyl Functionality : The carbonyl groups form the "ketone" linkages in polyketones. These groups are polar and contribute to strong intermolecular forces, such as dipole-dipole interactions. This enhances properties like mechanical strength and raises the glass transition temperature (Tg) and melting point (Tm). The presence of these linkages along a rigid aromatic backbone is a defining feature of high-performance polymers like Poly(ether ether ketone) (PEEK). researchgate.net
Nitro Functionality : The nitro group (—NO₂) is a powerful functional group with distinct electronic and physical effects. nih.gov
High Polarity : Nitro compounds exhibit high dipole moments. libretexts.org Introducing this highly polar group as a pendant on the polymer chain significantly increases intermolecular forces. This can lead to improved chain packing, reduced solubility in nonpolar solvents, and an increased glass transition temperature.
Site for Further Modification : The nitro group can be chemically reduced to an amine group (—NH₂). This transformation provides a reactive site for post-polymerization modification, allowing for the grafting of side chains, cross-linking of the polymer, or altering the polymer's solubility and chemical affinity.
Investigation of Structure-Property Relationships in Derived Polymeric Systems
The properties of a polymer are directly linked to its chemical structure. By using this compound as a monomer, the resulting polymer's properties would be significantly influenced by the combination of a rigid aromatic backbone, ketone linkages, and polar nitro side groups. While specific experimental data for polymers derived solely from this monomer is not widely available, the structure-property relationships can be inferred by comparing them to well-understood aromatic polyketones like PEEK. wikipedia.org
The presence of the nitro group is expected to induce several key changes:
Thermal Properties : The increased polarity and intermolecular forces from the nitro group would likely increase the glass transition temperature (Tg) compared to a non-nitrated analogue. However, the thermal stability, particularly the onset of decomposition, might be lower, as nitro groups can be less stable at very high temperatures than the ether or ketone linkages found in polymers like PEEK. pw.edu.pl
Mechanical Properties : The enhanced intermolecular attractions would be expected to increase the polymer's tensile strength and modulus. The rigidity of the backbone combined with strong chain-to-chain interactions could result in a strong but potentially brittle material.
Solubility and Chemical Resistance : Aromatic polyketones are known for their excellent chemical resistance, being soluble only in strong acids like concentrated sulfuric acid. wikipedia.org The introduction of the polar nitro group would likely maintain or enhance resistance to nonpolar organic solvents but might increase its affinity for polar aprotic solvents.
The following table provides a comparative overview of the established properties of PEEK and the hypothesized properties of a polyketone derived from this compound.
| Property | PEEK (Poly(ether ether ketone)) | Hypothetical Polyketone from this compound | Rationale for Difference |
| Glass Transition Temp. (Tg) | ~143 °C wikipedia.org | Expected to be > 143 °C | The highly polar nitro group increases intermolecular dipole-dipole forces, restricting chain mobility. libretexts.org |
| Melting Temp. (Tm) | ~343 °C wikipedia.org | Expected to be high, but may be affected by chain packing | Increased polarity could lead to stronger crystalline domains, but steric hindrance from the nitro group might disrupt packing and lower crystallinity. |
| Tensile Strength | 90–100 MPa wikipedia.org | Expected to be high | Strong intermolecular forces from both ketone and nitro groups would lead to high cohesive energy. |
| Solubility | Soluble in concentrated H₂SO₄ wikipedia.org | Likely soluble in strong acids and potentially some polar aprotic solvents | The polar nitro group may enhance solubility in polar solvents compared to the less polar PEEK structure. |
| Thermal Decomposition | High stability, onset > 500 °C | Expected to be lower than PEEK | The C-NO₂ bond can be a point of thermal instability compared to the aromatic C-C, C-O, and C=O bonds. pw.edu.pl |
Synthetic Utility in Heterocyclic Compound Formation
Strategies for Quinoxaline (B1680401) Derivatives
The synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds, is a cornerstone of medicinal chemistry. A primary and widely used method for their formation involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. chim.it In this context, 4-Nitrobenzene-1,2-dicarbonyl dichloride functions as a highly reactive 1,2-dicarbonyl equivalent.
The reaction strategy involves the coupling of this compound with substituted or unsubstituted o-phenylenediamines (1,2-diaminobenzenes). The reaction proceeds via a double nucleophilic acyl substitution, where the amino groups of the diamine attack the electrophilic carbonyl carbons of the dichloride. This is followed by cyclization and dehydration to yield a quinoxaline derivative. Specifically, this reaction leads to the formation of a 6-nitro-2,3(1H,4H)-quinoxalinedione scaffold. The presence of the nitro group on the resulting quinoxaline ring system offers a valuable functional handle for subsequent chemical modifications.
| Reactant 1 | Reactant 2 | Product Class |
| This compound | o-Phenylenediamine | 6-Nitro-2,3(1H,4H)-quinoxalinedione |
Cyclization Reactions Leading to Nitro-Containing Heterocycles
The inherent structure of this compound, featuring a nitro group, ensures that any heterocycle formed from its direct cyclization will be a nitro-containing derivative. This is synthetically efficient, avoiding the need for a separate nitration step which might lack regioselectivity. The high reactivity of the acyl chloride groups facilitates cyclization with various nucleophiles to form stable five- or six-membered heterocyclic rings.
A prominent example is the synthesis of 4-nitrophthalimides. The reaction of this compound with ammonia (B1221849) or primary amines leads to a rapid cyclization, forming the robust imide ring. This reaction is a direct pathway to precursors for 4-aminophthalimide, an important intermediate. researchgate.net
Another key cyclization involves the reaction with hydrazine (B178648) (H₂NNH₂). This condensation reaction yields 6-nitrophthalhydrazide, which is a stable pyridazinedione-fused heterocyclic system. These structures are valuable in various areas of chemical research. The general principle of using dicarboxylic acid derivatives for creating heterocycles like 1,3,4-thiadiazoles suggests that this compound could similarly be used as a precursor for such systems through reaction with reagents like thiosemicarbazide. sciforum.net
| Binucleophile | Resulting Heterocycle |
| Ammonia / Primary Amines | 4-Nitrophthalimide |
| Hydrazine | 6-Nitrophthalhydrazide |
| Thiosemicarbazide (Hypothetical) | Precursor to 1,3,4-Thiadiazole derivatives |
Integration into Fused-Ring Systems
This compound is an excellent reagent for constructing fused-ring systems, where two or more rings share a common bond. The products described in the sections above, such as quinoxalines and phthalimides, are themselves bicyclic fused heterocycles by definition. The synthesis of these compounds represents the direct integration of the nitrobenzene (B124822) moiety into a larger, fused architecture.
The utility of this reagent extends to the formation of more complex, polycyclic fused systems. Derivatives of 4-nitrophthalic acid, which are readily accessible from the dichloride, serve as crucial intermediates for synthesizing phthalocyanines. researchgate.net Phthalocyanines are large, macrocyclic fused-ring systems of significant interest in materials science and as pigments. researchgate.netinnospk.com The synthesis involves the template-driven condensation of phthalic acid derivatives, demonstrating a pathway from a simple benzene (B151609) derivative to a complex, multi-ring fused structure. researchgate.net
Furthermore, the initial fused heterocycles (e.g., 6-nitroquinoxalinedione or 4-nitrophthalimide) can act as scaffolds for further annulation reactions. The functional groups on these initial products can be elaborated to build additional rings, leading to the creation of novel and complex polycyclic systems, including those of interest in drug discovery and materials science. rsc.orgnih.gov
Future Research Directions and Emerging Paradigms
Development of Highly Efficient and Selective Catalytic Methodologies
The synthesis of aromatic acid chlorides has traditionally relied on stoichiometric chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often requiring harsh reaction conditions and generating significant waste. Future research will pivot towards the development of catalytic methods that are not only more efficient but also offer higher selectivity, thereby reducing by-product formation.
For the synthesis of analogous phthaloyl dichlorides, various catalytic systems have been explored that could be adapted for 4-Nitrobenzene-1,2-dicarbonyl dichloride. For instance, zirconium and hafnium compounds have demonstrated high activity as catalysts in the production of phthaloyl dichloride from phthalic anhydride (B1165640). google.comgoogle.com Research could focus on screening a library of Lewis acid catalysts, including those based on iron, zinc, and other transition metals, to identify candidates that can efficiently convert 4-nitrophthalic acid or its anhydride to the target diacyl dichloride under milder conditions. researchgate.net
Furthermore, the development of heterogeneous catalysts offers the advantages of easy separation and reusability, contributing to more sustainable processes. Zeolites, sulfated metal oxides, and carbon-based materials are potential candidates for catalyzing the chlorination of the carboxylic acid precursor. Another avenue of exploration is the use of Brønsted acids as catalysts for chlorination with thionyl chloride, which has been shown to be an efficient and cost-effective method for other aromatic carboxylic acids. tandfonline.com
The selective transformation of the nitro group in the presence of the acyl chloride functionalities is another area ripe for catalytic innovation. While the reduction of nitroaromatics is a well-established field, achieving high selectivity for products like N-phenylhydroxylamine or the corresponding aniline (B41778) derivative without affecting the acyl chlorides remains a challenge. rsc.orgmdpi.com Future work could investigate bimetallic catalysts or supported nanoparticle catalysts to achieve the desired chemoselectivity. mdpi.com
| Catalyst Type | Potential Advantages for this compound Synthesis | Key Research Objectives |
| Zirconium/Hafnium Compounds | High yields and purity demonstrated for similar phthaloyl dichlorides. google.comgoogle.com | Optimization of reaction conditions (temperature, catalyst loading) for the nitrated substrate. |
| Heterogeneous Catalysts (e.g., Zeolites) | Ease of separation, reusability, potential for continuous flow processes. | Development of catalysts with appropriate pore size and acidity to accommodate the substrate. |
| Brønsted Acids | Cost-effective and efficient for chlorination of aromatic carboxylic acids. tandfonline.com | Investigation of the catalytic activity and mechanism for the dicarboxylic acid system. |
| Bimetallic Nanoparticles | Potential for high selectivity in the reduction of the nitro group. mdpi.com | Tuning the composition and morphology of nanoparticles to control chemoselectivity. |
Implementation of Sustainable and Green Chemistry Principles in Synthesis
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and economically viable. The future synthesis of this compound will increasingly incorporate these principles to minimize its environmental footprint.
A key focus will be the replacement of hazardous solvents, such as chlorinated hydrocarbons, with greener alternatives. Water is an ideal green solvent, and recent studies have shown that the synthesis of amides from acid chlorides can be performed efficiently in aqueous buffer systems, which could be extended to the derivatization of this compound. researchgate.nettandfonline.com Bio-based solvents, such as Cyrene™, are also emerging as viable alternatives to traditional dipolar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758). rsc.org
Improving atom economy is another central tenet of green chemistry. Catalytic routes, as discussed in the previous section, are inherently more atom-economical than stoichiometric methods. ucla.edu Additionally, exploring synthetic pathways that start from renewable feedstocks is a long-term goal. For example, research into the production of furan-based dicarbonyl chlorides from biomass-derived 5-(chloromethyl)furfural (CMF) could inspire new routes to aromatic compounds from renewable sources. rsc.org
Energy efficiency is also a critical consideration. The use of microwave irradiation or flow chemistry can often reduce reaction times and energy consumption compared to conventional batch heating. These technologies could be applied to both the synthesis and derivatization of this compound.
| Green Chemistry Principle | Application in the Synthesis/Use of this compound | Future Research Goal |
| Waste Prevention | Shifting from stoichiometric to catalytic synthesis to reduce inorganic waste. | Designing a closed-loop synthesis where by-products are recycled or repurposed. |
| Safer Solvents and Auxiliaries | Replacing traditional chlorinated solvents with water or bio-based alternatives like Cyrene™. rsc.org | Developing solvent-free reaction conditions for synthesis and polymerization. |
| Design for Energy Efficiency | Employing microwave-assisted synthesis or continuous flow reactors to minimize energy input. | Lowering reaction temperatures through the development of highly active catalysts. |
| Use of Renewable Feedstocks | Exploring synthetic routes from biomass-derived platform chemicals. rsc.org | Genetically engineering microorganisms to produce precursors to 4-nitrophthalic acid. |
Derivatization for Tailored Advanced Material Functionality
The true potential of this compound lies in its use as a monomer for the synthesis of advanced materials. The two acyl chloride groups can readily undergo polycondensation reactions with a variety of nucleophiles, such as diamines and diols, to form high-performance polymers like polyamides and polyesters. libretexts.org The nitro group adds a further dimension of functionality, allowing for post-polymerization modification or directly influencing the material's properties.
Future research will focus on synthesizing novel polymers with tailored functionalities. For example, reacting this compound with aromatic diamines could yield a new class of aramids, analogous to Nomex® and Kevlar®, with potentially enhanced thermal stability or solubility due to the presence of the nitro group. researchgate.net The strong dipole moment of the nitro group could also be exploited to create polymers with interesting dielectric or non-linear optical properties.
The nitro group is also a versatile chemical handle. It can be reduced to an amine, which can then be used for cross-linking, grafting other polymer chains, or chelating metal ions. This opens up possibilities for creating stimuli-responsive materials, membranes with specific transport properties, or polymer-supported catalysts.
Furthermore, the diacyl chloride can be used to create poly(anhydride-ester)s, which are often biodegradable and have applications in drug delivery. researchgate.net The inclusion of the nitroaromatic moiety could be used to tune the degradation rate of the polymer or to attach therapeutic agents.
| Polymer Class | Potential Monomers for Derivatization | Targeted Material Properties |
| Polyamides (Aramids) | m-Phenylenediamine, p-Phenylenediamine | High thermal stability, chemical resistance, unique solubility profiles. researchgate.net |
| Polyesters | Bisphenol A, Ethylene Glycol | High glass transition temperature, specific optical properties, processability. |
| Poly(anhydride-ester)s | Dicarboxylic acids (e.g., sebacic acid) | Controlled degradation rates, drug-eluting capabilities. researchgate.net |
| Functional Polymers | Diamines with additional functional groups (e.g., -OH, -SH) | Stimuli-responsive behavior, metal-chelating ability, sites for cross-linking. |
Advanced Computational Modeling for Rational Design and Predictive Synthesis
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rational design of molecules and processes and the prediction of their outcomes. blazingprojects.com Future research on this compound will heavily leverage these in silico methods.
Density Functional Theory (DFT) can be used to model potential synthetic routes, predict the regioselectivity of reactions, and elucidate reaction mechanisms. acs.orgacs.org For instance, computational models can help in the selection of the most promising catalysts by calculating the activation energies of different catalytic cycles. nih.gov This can significantly reduce the experimental effort required for catalyst screening.
In the realm of materials science, computational modeling can predict the properties of polymers derived from this compound before they are synthesized. Molecular dynamics simulations can be used to predict properties such as the glass transition temperature, mechanical strength, and solubility of new polymers. acs.org This predictive capability allows for the rational design of materials with specific, targeted functionalities. mit.edumaterialssquare.com
Machine learning models, trained on large datasets of chemical reactions and material properties, are also emerging as powerful tools for accelerating discovery. acs.orgbatistalab.com A machine learning model could be developed to predict the optimal conditions for the synthesis of this compound or to identify the best co-monomers for achieving a desired polymer property.
| Computational Method | Application to this compound | Research Outcome |
| Density Functional Theory (DFT) | Predicting reaction pathways, transition state energies, and catalyst-substrate interactions. acs.orgnih.gov | Rational selection of catalysts and optimization of reaction conditions for synthesis. |
| Molecular Dynamics (MD) | Simulating the conformational behavior and intermolecular interactions of polymers. | Prediction of material properties such as thermal stability and mechanical strength. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments, such as in solution or on a catalyst surface. | A deeper understanding of the reaction mechanism, including solvent effects. |
| Machine Learning (ML) | Predicting reaction outcomes and material properties based on existing data. acs.orgbatistalab.com | Accelerated discovery of new synthetic routes and high-performance materials. |
Q & A
Q. Key Considerations :
- Purification via vacuum distillation or recrystallization (using non-polar solvents like hexane) to remove excess SOCl₂.
- Monitor reaction progress using FT-IR (disappearance of -OH stretch at ~2500–3000 cm⁻¹ and appearance of C=O stretch at ~1750 cm⁻¹) .
Basic: How can researchers characterize the purity and structure of this compound?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Aromatic protons appear as doublets (J ≈ 8–9 Hz) due to nitro group electron-withdrawing effects. Carbonyl carbons (C=O) resonate at ~165–170 ppm .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (M⁺ at m/z 245.97 for C₈H₃Cl₂NO₄) and fragmentation patterns (e.g., loss of Cl groups) .
- X-ray Crystallography : Resolve crystal structure to confirm nitro and acyl chloride substituent positions .
Validation : Compare data with computational predictions (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of toxic fumes .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
- Storage : Store in airtight containers under inert gas (Ar/N₂) at –20°C to prevent hydrolysis to the dicarboxylic acid .
Advanced: How can researchers address contradictory reactivity data in nucleophilic substitution reactions involving this compound?
Methodological Answer:
Contradictions may arise from solvent polarity, temperature, or competing side reactions. Mitigation strategies include:
- Solvent Screening : Test reactivity in aprotic solvents (e.g., DCM, THF) versus polar aprotic solvents (e.g., DMF) to assess nucleophile activation .
- Kinetic Studies : Use in situ FT-IR or HPLC to monitor reaction intermediates and identify side products (e.g., hydrolysis or elimination byproducts) .
- Computational Modeling : Apply DFT to calculate transition-state energies and predict regioselectivity in reactions with amines or alcohols .
Example : In amide formation, competing hydrolysis can be minimized by using anhydrous conditions and molecular sieves to scavenge water .
Advanced: What strategies optimize the use of this compound in synthesizing heterocyclic drug intermediates?
Methodological Answer:
- Cyclocondensation Reactions : React with diamines (e.g., 1,2-phenylenediamine) in refluxing toluene to form quinoxaline derivatives. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (4–6 hrs) to maximize yield .
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with arylboronic acids to introduce substituents at the nitro group position. Palladium catalysts (e.g., Pd(PPh₃)₄) and mild conditions (50°C, H₂O/EtOH) enhance compatibility .
Case Study : Derivatives of 4-nitrobenzene-1,2-diamine (synthesized via reduction of the dichloride) showed anti-brain-tumor activity in vitro, validated via DNA binding assays and molecular docking .
Advanced: How can computational methods resolve electronic effects of the nitro and acyl chloride groups?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS), revealing electron-deficient regions near the nitro group .
- Hammett Substituent Constants : Calculate σ values to quantify the nitro group’s electron-withdrawing strength, predicting reactivity in electrophilic aromatic substitution .
Application : Simulations explain enhanced electrophilicity of the acyl chloride groups due to nitro-group conjugation, guiding experimental design for regioselective reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






